Titanium dioxide

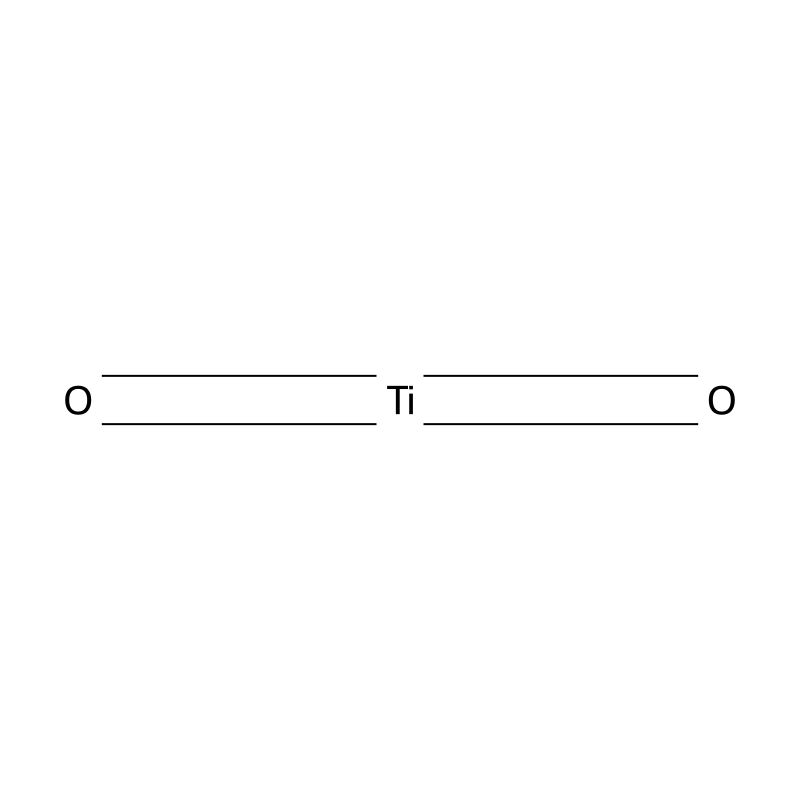

TiO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

TiO2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water and organic solvents. Dissolves slowly in hydrofluoric acid and in hot concentrated sulphuric acid.

Insoluble in water

Soluble in hot concentrated sulfuric acid; in hydrofluoric acid; insoluble in hydrochloric acid, nitric acid or diluted sulfuric acid

INSOL IN ORG SOLVENTS

SOLUBLE IN ALKALI

Solubility in water: none

Insoluble

Synonyms

Canonical SMILES

- Degradation of pollutants: When activated by ultraviolet (UV) light, titanium dioxide can break down various organic pollutants in water and air, such as industrial dyes, pharmaceuticals, and pesticides. This holds promise for cleaning up contaminated water sources and reducing air pollution.

- Self-cleaning surfaces: Titanium dioxide can be incorporated into building materials to create self-cleaning surfaces. Upon exposure to sunlight, these surfaces can break down dirt and organic matter, reducing the need for cleaning and maintenance.

Biomedical Applications

Research is exploring the potential of titanium dioxide in various biomedical applications:

- Drug delivery: Nanoparticles of titanium dioxide can be used as carriers for targeted drug delivery. The nanoparticles can be loaded with drugs and designed to release them in specific areas of the body, potentially improving treatment efficacy and reducing side effects.

- Antimicrobial activity: Studies suggest that titanium dioxide nanoparticles may exhibit antimicrobial properties, potentially offering new avenues for combating bacterial and fungal infections.

- Bone regeneration: Research is investigating the use of titanium dioxide in bone implants due to its biocompatibility and ability to promote bone cell growth.

Other Research Areas

Beyond the areas mentioned above, scientific research is exploring the potential of titanium dioxide in various other fields:

- Energy conversion: Titanium dioxide is being studied for its potential applications in solar cells and other clean energy technologies.

- Sensors: Researchers are exploring the use of titanium dioxide in the development of new types of sensors for detecting various chemicals and environmental pollutants.

Titanium dioxide, also referred to as titanium(IV) oxide or titania, exists primarily in three crystalline forms: rutile, anatase, and brookite. Each polymorph exhibits distinct structural characteristics and stability. Rutile is the most thermodynamically stable form, while anatase and brookite are metastable and can convert to rutile under certain conditions . The compound is a white, odorless powder that is insoluble in water but can dissolve in concentrated acids, forming titanium(IV) sulfate .

Physical Properties- Molar Mass: Approximately 79.866 g/mol

- Density: Varies by polymorph (Rutile: 4.23 g/cm³; Anatase: 3.78 g/cm³)

- Melting Point: About 1,843 °C

- Boiling Point: Approximately 2,972 °C

- Solubility: Insoluble in water and most solvents .

Photocatalysis:

The mechanism of TiO₂'s photocatalytic activity involves the generation of electron-hole pairs upon light absorption (Equation 2). These reactive species can then participate in redox reactions, breaking down organic pollutants or splitting water molecules into hydrogen and oxygen. The specific mechanism depends on the application and the presence of other molecules on the TiO₂ surface [].

Toxicity:

Generally, TiO₂ is considered non-toxic when ingested []. However, some studies suggest that certain types of nanoparticles of TiO₂ may have potential hazards when inhaled, possibly causing lung inflammation. Further research is ongoing to elucidate the long-term effects of TiO₂ nanoparticle inhalation.

Flammability:

Reactivity:

While TiO₂ is generally stable, it can react with strong acids or bases under specific conditions [].

Additionally, when fused with alkalis or alkali carbonates, titanium dioxide produces titanates, demonstrating both basic and acidic properties .

In the presence of ultraviolet light, titanium dioxide acts as a semiconductor and can catalyze redox reactions due to its photoelectric properties . This makes it valuable in photocatalytic applications.

Titanium dioxide has been studied for its biological activity, particularly regarding its safety and potential toxicity. While it is generally considered non-toxic and safe for various applications—including food products and cosmetics—there are concerns about inhalation of fine particles. Prolonged exposure may lead to respiratory issues or other health risks . Recent studies have indicated that titanium dioxide nanoparticles can induce oxidative stress in cells, leading to DNA damage under certain conditions .

Titanium dioxide can be synthesized through several methods:

- Chloride Process: Involves reacting titanium tetrachloride with oxygen at high temperatures:

- Sulfate Process: Involves treating titanium ores with sulfuric acid to produce titanium(IV) sulfate, which is then hydrolyzed to yield titanium dioxide.

- Sol-Gel Method: A more specialized synthesis involving the hydrolysis of titanium alkoxides:

These methods allow for the production of different polymorphs of titanium dioxide depending on the specific conditions employed during synthesis .

Titanium dioxide has a broad range of applications due to its desirable properties:

- Pigment Production: Widely used as a white pigment in paints, coatings, plastics, and cosmetics due to its high refractive index and opacity.

- Photocatalysis: Used in environmental applications for degrading pollutants under UV light.

- Sunscreens: Serves as an active ingredient that provides UV protection.

- Food Industry: Utilized as a colorant in food products.

- Medical

Research into the interactions of titanium dioxide with other substances has revealed its potential for enhancing photocatalytic activity through doping with metal ions. For instance, doping with germanium or zirconium has shown improved efficiency in degrading organic pollutants compared to pure titanium dioxide. These studies highlight the importance of modifying the compound's structure to optimize its reactivity under visible light conditions as well .

Several compounds share similarities with titanium dioxide in terms of structure or application. Here are some notable examples:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Zinc oxide | ZnO | Used as a pigment and UV filter; less stable than TiO₂. |

| Aluminum oxide | Al₂O₃ | Commonly used as an abrasive; more chemically reactive than TiO₂. |

| Silicon dioxide | SiO₂ | Widely used in glass production; lacks the photocatalytic properties of TiO₂. |

| Tin oxide | SnO₂ | Conductive properties; used in transparent conductive films. |

Titanium dioxide stands out due to its unique combination of stability, non-toxicity, and photocatalytic capabilities, making it a preferred choice across various industries .

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis routes are widely employed for fabricating TiO₂ nanoparticles with controlled crystallinity, phase composition, and morphology. These methods involve reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) media under elevated temperatures and pressures, enabling the formation of thermodynamically stable crystalline phases such as anatase, rutile, or brookite [1] [8].

A critical advantage of hydrothermal synthesis is its ability to produce high-purity anatase-phase TiO₂ nanoparticles at temperatures as low as 210°C, as demonstrated by in situ energy-dispersive X-ray diffraction studies [8]. By adjusting precursor concentrations and reaction durations, crystallite sizes can be tuned between 8–10 nm, as observed in solvothermal syntheses using benzyl alcohol [2]. For instance, increasing the titanium(IV) precursor concentration from 0.1 M to 0.3 M while maintaining a 12-hour reaction time at 180°C resulted in a 15% reduction in particle agglomeration [2].

Solvothermal methods offer additional control over surface chemistry through solvent selection. Ketones with low boiling points, such as acetone, facilitate the formation of mesoporous TiO₂ structures with specific surface areas exceeding 150 m²/g [9]. These solvents act as structure-directing agents, creating interconnected pore networks that enhance mass transport during photocatalytic reactions [1]. Comparative studies show that solvothermal-derived TiO₂ exhibits 30% higher photocatalytic degradation efficiency for volatile organic compounds compared to conventional sol-gel samples due to improved crystallinity and reduced defect density [1] [9].

Doped and Composite TiO₂ Nanostructures

Doping TiO₂ with metal/non-metal elements and forming heterojunctions with carbon-based materials are effective strategies for overcoming its wide bandgap (3.0–3.2 eV) and rapid electron-hole recombination. Transition metals such as Fe³⁺ and Cu²⁺ introduce intermediate energy states within the bandgap, enabling visible-light absorption up to 550 nm [3]. For example, 1.5 wt% Fe-doped TiO₂ nanoparticles demonstrate a 40% increase in methylene blue degradation under solar irradiation compared to undoped samples [3].

Non-metal doping with nitrogen or sulfur creates oxygen vacancies that enhance charge carrier mobility. Sulfur-doped TiO₂ synthesized via sol-gel methods exhibits a narrowed bandgap of 2.75 eV, achieving 70% degradation efficiency for phenol under visible light within 3 hours [3]. Composite formation with graphene further improves photocatalytic performance through interfacial charge transfer. TiO₂-graphene composites prepared via drop-casting exhibit a 50% increase in visible-light absorption and a 25% reduction in charge recombination rates compared to pure TiO₂ [4]. These composites demonstrate exceptional catalytic activity in esterification reactions, with sulfated TiO₂-graphene achieving 60% conversion rates for fatty acid methyl esters at 50°C [2] [4].

Hierarchical Micro/Nano Architectures

Hierarchical TiO₂ structures combining nanoscale building blocks into micrometer-scale assemblies provide enhanced light harvesting and reactant accessibility. Three-dimensional microspheres composed of P25 nanoparticles exhibit hierarchical porosity, featuring macropores (>50 nm) for rapid mass transport and mesopores (2–12 nm) for high surface area [5]. These structures achieve 300% higher methane yields in photocatalytic CO₂ reduction compared to dispersed nanoparticles due to multiscale light reflection within the porous framework [5].

Morphological engineering through template-assisted growth enables the creation of hollow TiO₂ microspheres with wall thicknesses tunable between 50–200 nm. These architectures demonstrate superior photocatalytic activity for air pollutant degradation, achieving 90% benzene conversion within 2 hours under UV irradiation [1] [6]. The synergistic effects of high surface area (120 m²/g) and efficient charge separation in hierarchical structures make them ideal for dual-purpose applications in environmental remediation and energy storage [6].

Low-Temperature Synthesis Techniques

Low-temperature synthesis routes address the energy-intensive nature of conventional TiO₂ production while enabling compatibility with temperature-sensitive substrates. Room-temperature hydrolysis of TiOSO₄ in alkaline solutions yields mesoporous anatase nanoparticles with crystallite sizes of 5–8 nm [7]. Subsequent mild thermal treatment at 110°C for 6 hours enhances crystallinity without particle growth, maintaining specific surface areas above 200 m²/g [7]. These materials exhibit comparable photocatalytic activity to high-temperature counterparts while reducing energy consumption by 60% [7].

Microwave-assisted solvothermal methods further accelerate synthesis kinetics, producing phase-pure anatase nanoparticles within 30 minutes at 80°C [9]. By utilizing low-boiling-point solvents like ethyl acetate, this approach eliminates the need for post-synthesis calcination, yielding TiO₂ thin films with optical bandgaps tunable between 3.1–3.4 eV through graphene incorporation [4] [9]. These low-temperature techniques are particularly advantageous for depositing TiO₂ coatings on polymer substrates for flexible optoelectronic devices.

Physical Description

Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid; Dry Powder, Water or Solvent Wet Solid; Dry Powder, Other Solid; Other Solid; NKRA; Dry Powder, Liquid, Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals

Other Solid

Other Solid; Dry Powder; Liquid, Other Solid

White to slightly coloured powder

White, odorless powder; Found naturally in the minerals rutile, anatase (or octahedrite), brookite, ilemnite (FeTiO3), and perovskite (CaTiO3). [Merck Index]

White solid; Insoluble in water; [IARC] Powder; [Sigma-Aldrich MSDS]

COLOURLESS-TO-WHITE CRYSTALLINE POWDER.

WHITE-TO-YELLOW POWDER.

White, odorless powder.

Color/Form

White powder in two crystalline forms, anatase and rutile

AMORPHOUS, INFUSIBLE POWDER

White powde

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

2500-3000 °C

2600-3000 °C

4532-5432 °F

Heavy Atom Count

Taste

Density

4.23

White, orthorhombic crystals; density: 4.17 g/cu cm /Titanium(IV)oxide (Brookite)/

3.9-4.3 g/cm³

4.26

Odor

Melting Point

1855 °C

3326-3362 °F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 248 of 257 companies (only ~ 3.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Therapeutic Uses

Titanium dioxide has an action on the skin similar to that of zinc oxide and has similar uses. Titanium peroxide and titanium salicylate are used with titanium dioxide for nappy rash. Titanium dioxide reflects ultraviolet light and is used a physical sunscreen. It it also an ingredient of some cosmetics.

The physical compounds titanium dioxide and zinc oxide reflect, scatter, and absorb both UVA and UVB rays. ... Using new technology, the particle sizes of zinc oxide and titanium dioxide have been reduced, making them more transparent without losing their ability to screen UV.

MeSH Pharmacological Classification

Mechanism of Action

Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

Vapor Pressure

0 mmHg (approx)

Pictograms

Health Hazard

Other CAS

1317-80-2

13463-67-7

98084-96-9

Absorption Distribution and Excretion

The kinetics of TiO2 elimination in the rat lung following its deposition after 7 hr exposure at 10 and 50 mg/cu m were determined for periods up to 140 days.The retention half-time was 14 days for the first clearance phase and 88 days thereafter.

Six hours after titanium dioxide was administered to rats through IV injection at 250 mg/kg body weight, the highest concentration appeared in the liver; after 24 hours, the highest concentration was detected in the celiac lymph nodes, which filter the lymph from the liver.

The clearance of titanium dioxide from the lungs was studied in rats after inhalation of 15 or 100 mg/cu m. The average median aerodynamic diameter of the titanium dioxide particles was 1.48 um. After a single exposure, about 40-45% of the deposited particles were cleared from the lung in 25 days. At 15 mg/cu m, 0.7% was found in the hilar lymph nodes indicating penetration of titanium dioxide particles from alveoli into the lymphatic system and partial clearance by the lymphatic route. The clearance rate was similar after intra-tracheal administration of titanium dioxide. At an exposure of 100 mg/cu m, the clearance rate decreased drastically. /Other researchers/ demonstrated the presence of titanium dioxide in the lymphatic systems of 3 workers employed in processing titanium dioxide pigments.

The deposition of titanium dioxide dust in the lungs of rats is similar to that observed for other particles. Titanium dioxide is found in the lymphocytes and regional nodes in the lungs, indicating that a slow rate of removal occurs by this process. Clearance is also significantly decreased, or even ceases, at high exposure over a period of time because of overload. It is suggested that small amounts of titanium dioxide can enter the general circulation from the lungs.

The case of a 53-year-old man with pneumoconiosis due to approximately 13 years of occupational exposure to 'high' concentrations of titanium dioxide /is reported/. The patient died of lung cancer, which was possibly associated with a 34 pack-year smoking history and not attributed to exposure to titanium dioxide. At autopsy, about 9-10 years after the exposures to titanium dioxide, particle deposition was found to be diffuse in the lung and particles were typically found in interstitial and alveolar macrophages. Examination of lung tissue in the right upper lobe and right hilar lymph nodes showed deposits of crystalloid substances that had a high titanium content and measured 0.2-0.3 um by 0.7 um.

/Researchers/ studied lung specimens from three factory workers exposed for 9 years to the processing of titanium dioxide pigments; they found deposits in the pulmonary interstitium with cell destruction and slight fibrosis. Clearance of titanium dioxide through the lymphatic system was demonstrated by the observation of particles in the lymph nodes.

For more Absorption, Distribution and Excretion (Complete) data for TITANIUM DIOXIDE (13 total), please visit the HSDB record page.

Metabolism Metabolites

Wikipedia

Luminol

Brookite

Anatase

Rutile

Drug Warnings

Because the absorptive characteristics of skin of children younger than 6 months of age may differ from those of adults and because the immaturity of metabolic and excretory pathways of these children may limit their ability to eliminate any percutaneously absorbed sunscreen agent, sunscreen products should be used in children younger than 6 months of age only as directed by a clinician. It is possible that the characteristics of geriatric skin also differ from those of skin in younger adults, but these characteristics and the need for special considerations regarding use of sunscreen preparations in this age group are poorly understood. /Sunscreens/

Little information is available regarding the safety of chronic sunscreen usage, but commercially available physical and chemical sunscreens appear to have a low incidence of adverse effects. Derivatives of PABA, benzophenone, cinnamic acid, and salicylate and 2-phenylbenzimidazole-5-sulfonic acid have caused skin irritation including burning, stinging, pruritus, and erythema on rare occasions. /Sunscreens/

Sunscreens should not be used as a means of extending the duration of solar exposure, such as prolonging sunbathing, and should not be used as a substitute for clothing on usually unexposed sites, such as the trunk and buttocks. /Sunscreens/

For more Drug Warnings (Complete) data for TITANIUM DIOXIDE (11 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

Food Additives -> COLOUR; -> JECFA Functional Classes

Plastics -> Pigments agents

Plastics -> Other functions -> UV/light stabiliser

Cosmetics -> Uv absorber; Cosmetic colorant; Opacifying

Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS

Methods of Manufacturing

Preparation - By adding ammonia or an alkali carbonate to a solution of titanyl sulfate (TiOSO4). Titanic acid Ti(OH)4 or TiO(OH)2 is precipitated and, after filtration and washing, is dried and ignited.

The older sulfate process starts with a digestion reaction of the titanium-containing raw material (ilmenite or titanium slag) with concentrated sulfuric acid at 150 - 220 °C resulting in the ''black liquor'' containing the dissolved Ti, Fe, and impurities. Relatively pure titanium oxide hydrate (TiO(OH)2 or TiO2 dihydrate) is precipitated by hydrolysis of this titanyl sulfate solution. Impurities are largely removed in further purification stages. The titanium oxyhydrate is then calcined, ground, and usually coated with inorganic compounds.

In the chloride process, the titanium-containing raw materials ilmenite, leucoxene, rutile, titanium slag, or anatase are chlorinated at 700 - 1200 °C. The TiCl4 is oxidized at temperatures of 900 - 1400 °C to form TiO2.

General Manufacturing Information

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Printing and Related Support Activities

Wholesale and Retail Trade

Electrical Equipment, Appliance, and Component Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Custom Compounding of Purchased Resins

Rubber Product Manufacturing

Construction

Primary Metal Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Paint and Coating Manufacturing

Adhesive Manufacturing

Not Known or Reasonably Ascertainable

Petrochemical Manufacturing

Agriculture, Forestry, Fishing and Hunting

Fabricated Metal Product Manufacturing

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Other (requires additional information)

Oil and Gas Drilling, Extraction, and Support activities

Organic Fiber Manufacturing

Pharmaceutical and Medicine Manufacturing

All Other Chemical Product and Preparation Manufacturing

Printing Ink Manufacturing

Synthetic Dye and Pigment Manufacturing

Photographic Film, Paper, Plate, and Chemical Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Furniture and Related Product Manufacturing

Textiles, apparel, and leather manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Transportation Equipment Manufacturing

Synthetic Rubber Manufacturing

Paper Manufacturing

Computer and Electronic Product Manufacturing

Miscellaneous Manufacturing

Plastics Material and Resin Manufacturing

Machinery Manufacturing

Plastics Product Manufacturing

Miscellaneous Manufacturing

Printing Ink Manufacturing

Synthetic Dye and Pigment Manufacturing

Plastics Product Manufacturing

Other (requires additional information)

Paint and Coating Manufacturing

Synthetic Dye and Pigment Manufacturing

Printing Ink Manufacturing

Machinery Manufacturing

Transportation Equipment Manufacturing

Anatase (TiO2): ACTIVE

Rutile (TiO2): ACTIVE

Titanium oxide (TiO2): ACTIVE

TiO2 has several naturally occurring mineral forms, or polymorphs, which have the same chemical formula and different crystalline structure. Common TiO2 polymorphs include rutile (CAS Number 1317-80-2) and anatase (CAS Number 1317-70-0). While both rutile and anatase belong to the tetragonal crystal system, rutile has a denser arrangement of atoms.

There is no cost effective substitute for titanium dioxide pigment.

Interactions

Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

A large quantity of white gas containing titanium dioxide and hydrogen chloride was generated unexpectedly during an experiment in a chemical laboratory. Fourteen students and staff complained of nausea, dyspnea, or respiratory irritation immediately after inhaling the gas. On arrival at Saint Luke's International Hospital, more than half of the patients presented with low-grade fever. Symptoms spontaneously resolved soon after admission, although the low-grade fever persisted until the following morning. Low-grade fever after inhalation exposure is not explicable by hydrogen chloride inhalation and therefore appeared to be caused by titanium dioxide inhalation, manifesting as metal fume fever. Titanium dioxide is thought to have no remarkable human toxicity and is considered to be safe clinically. To our knowledge, this is the first report of titanium dioxide inhalation as the potential cause of metal fume fever in humans. Correlations between the degree of fever and quantity and concentration of inhaled titanium dioxide remain to be determined.

Male Long-Evans-hooded-rats were exposed in a nose only setting to cadmium-chloride at concentrations of 1.5 or 5.0 mg/cu m cadmium ... for 30 minutes. Lung clearance and lymphatic uptake were determined after exposing the cadmium treated rats to titanium-dioxide at dust concentrations of 12 to 15 mg/ cu m for 6 hours. The initial deposition of titanium-dioxide was decreased by 40 percent due to the pre-exposure to 5 milligrams cadmium-chloride. The overall clearance of titanium-dioxide was not changed, but the lymph node burden was 2.7 times higher in cadmium exposed animals as compared to controls. The 1.5 mg/cu m cadmium-chloride exposure did not influence lung clearance nor lymphatic uptake of titanium-dioxide. When the order of exposures was reversed and the animals were first exposed to titanium-dioxide followed by cadmium-chloride, the same results were obtained; lymphatic uptake of titanium-dioxide was increased. The authors concluded that dust particle uptake by the lymphatic system is increased when phagocytosis by alveolar macrophages is decreased.

Groups of 24 male and 24 female Syrian golden hamsters, 6-7 weeks of age, received intratracheal instillations of 3 mg titanium dioxide ((purity unspecified); particle size: 97% <5 um; 51% <0.5 um) plus 3 mg benzo(a)pyrene in 0.2 mL saline or 3 mg benzo(a)pyrene alone in saline (controls) once a week for 15 weeks. Animals were observed until spontaneous death; all control and treated hamsters had died by 90- 100 and 60-70 weeks, respectively. In the 48 hamsters treated with titanium dioxide plus benzo[a]pyrene, tumors (number of tumors per sex unspecified) occurred in the larynx (11 papillomas, five squamous-cell carcinomas), trachea (three papillomas, 14 squamouscell carcinomas, one adenocarcinoma) and lung (one adenoma, one adenocarcinoma, 15 squamous-cell carcinomas, one anaplastic carcinoma). Two papillomas occurred in the trachea of benzo(a)pyrene-treated controls. In the same study, ferric oxide (3 mg) and benzo(a)pyrene induced a similar spectrum of tumors to that induced by the combination with titanium dioxide.

Dates

Drugs.com

ChemIDplus

Pubchem